molecular formula C11H11N5O2S B4444566 4-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzamide

4-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzamide

Cat. No.: B4444566
M. Wt: 277.30 g/mol
InChI Key: FVVCPKRPYUUAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzamide is a useful research compound. Its molecular formula is C11H11N5O2S and its molecular weight is 277.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.06334578 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been reported to exhibit a wide range of biological activities such as anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory activities. These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

The presence of the 1,2,4-triazole moiety is known to contribute to the binding to the active site of enzymes . This suggests that the compound may interact with its targets by forming bonds with active sites, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been reported to inhibit mitochondrial and chloroplast function , suggesting that this compound may also affect these pathways and their downstream effects.

Pharmacokinetics

For instance, 3-Amino-1,2,4-triazole, a compound with a similar structure, is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . This suggests that 4-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzamide may have similar solubility properties, which could influence its absorption and distribution in the body.

Result of Action

Similar compounds have been reported to exhibit anti-proliferative activities against cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.

Properties

IUPAC Name

4-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S/c12-10(18)7-1-3-8(4-2-7)15-9(17)5-19-11-13-6-14-16-11/h1-4,6H,5H2,(H2,12,18)(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVCPKRPYUUAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.